8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class of molecules. Purines are a group of nitrogen-containing heterocyclic compounds that are significant in biochemistry due to their presence in nucleotides and nucleic acids. The specific structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. Typically, the preparation starts with the appropriate purine precursor, which undergoes a series of nucleophilic substitution reactions. Specific conditions like temperature control, solvent choice, and catalysts are crucial for the success of these reactions. For instance, the ethylthio group can be introduced using ethyl mercaptan under basic conditions, while the phenoxypropyl group requires more specific reagents like phenoxypropyl bromide.
Industrial Production Methods: Industrial production may employ similar synthetic pathways but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under the influence of oxidizing agents, leading to modifications in the ethylthio or methyl groups.
Reduction: Reduction reactions can target the purine core or the substituents, often facilitated by hydrogenation catalysts.
Substitution: The phenoxypropyl and ethylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for hydrogenation or lithium aluminium hydride (LiAlH₄) for more selective reductions.
Substitution: Nucleophiles like sodium ethoxide or Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce alkanes or alcohol derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Biology: The compound’s structure allows it to interact with nucleic acids and proteins, making it a useful probe in molecular biology studies. It can be used to study enzyme interactions or DNA-binding activities.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, depending on their specific molecular interactions.
Industry: The compound can serve as a precursor or intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals
Mechanism of Action
The mechanism of action of 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylthio and phenoxypropyl groups can enhance binding affinity to specific targets, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Caffeine: A methylxanthine purine derivative with stimulant properties.
Theophylline: Another methylxanthine, commonly used as a bronchodilator.
Azathioprine: An immunosuppressive drug that contains a purine moiety.
6-Mercaptopurine: An anticancer drug used in leukemia treatment.
While these compounds share a purine core, their differing substituents confer distinct biological activities and applications. 8-(Ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione’s unique groups make it particularly interesting for specific research and therapeutic uses.
Properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-7-11-24-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWQULLVIBZTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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